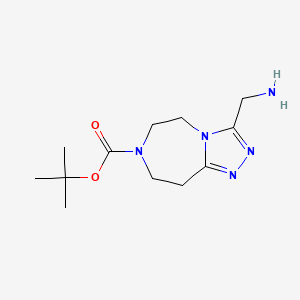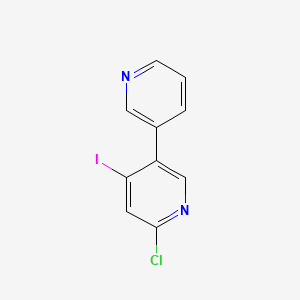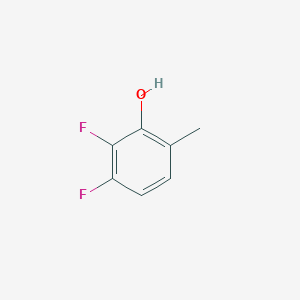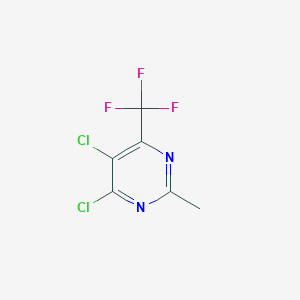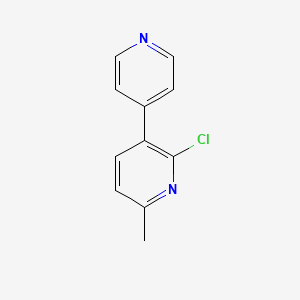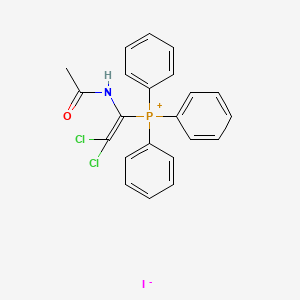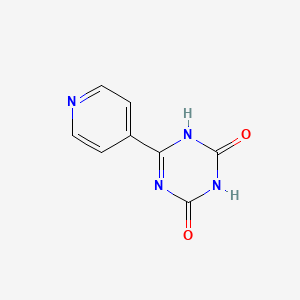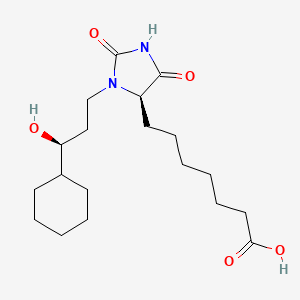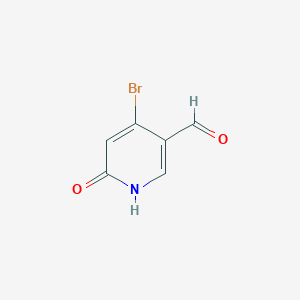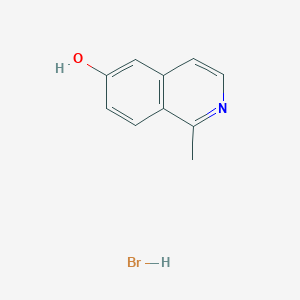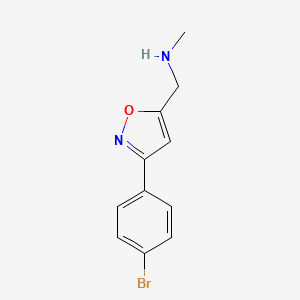![molecular formula C10H13BO3 B13141017 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological molecules and its potential use in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxypropyl group. One common method involves the reaction of a suitable benzo[c][1,2]oxaborole precursor with a hydroxypropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.
科学的研究の応用
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
作用機序
The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.
類似化合物との比較
Similar Compounds
Crisaborole: Another boron-containing compound used in the treatment of atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Also studied for their potential as hypoxia inhibitors in cancer therapy.
Uniqueness
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC名 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol |
InChI |
InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2 |
InChIキー |
UQOMTVGUBBKZNF-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


